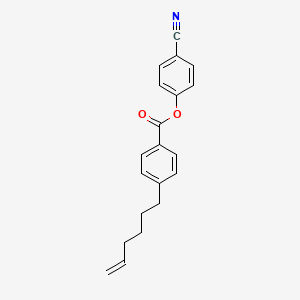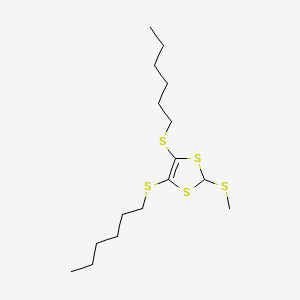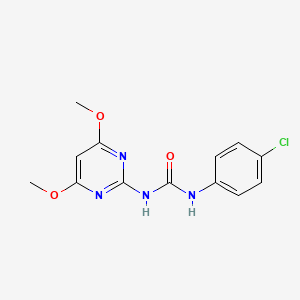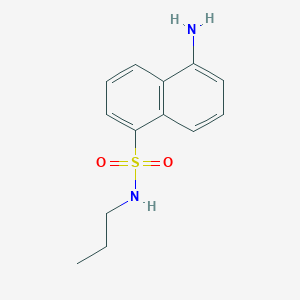![molecular formula C12H15NOS B12556522 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol CAS No. 142350-91-2](/img/structure/B12556522.png)
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core with a hydroxyl group and a methyl(prop-2-yn-1-yl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol typically involves multiple steps. One common method includes the N-alkylation of a benzothiophene derivative with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzothiophene core or the amino substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the benzothiophene ring.
Aplicaciones Científicas De Investigación
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in oxidative stress pathways, thereby reducing cellular damage . It may also interact with receptors and proteins involved in inflammatory responses, modulating their activity and providing therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
5-[[Methyl(prop-2-yn-1-yl)amino]methyl]quinolin-8-ol: This compound shares a similar propargylamine moiety but has a quinoline core instead of a benzothiophene.
Benzyl(methyl)(prop-2-yn-1-yl)amine:
Uniqueness
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
142350-91-2 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
5-[methyl(prop-2-ynyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C12H15NOS/c1-3-7-13(2)10-4-5-11-9(12(10)14)6-8-15-11/h1,6,8,10,12,14H,4-5,7H2,2H3 |
Clave InChI |
LPQVFXACSUHLCL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)C1CCC2=C(C1O)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)



![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)



![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
